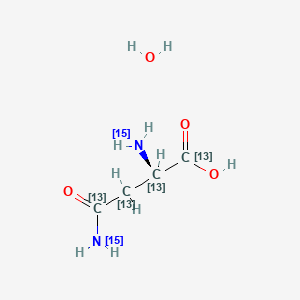
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate is a compound with a complex structure, characterized by the presence of isotopically labeled nitrogen and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate typically involves multiple steps, including the incorporation of isotopically labeled atoms. The synthetic route may start with the preparation of a precursor molecule, followed by the introduction of 15N-labeled azanyl groups and 13C-labeled carbon atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct incorporation of isotopes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would need to be optimized for yield and purity, with stringent quality control measures to ensure the isotopic labeling is consistent across batches.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The azanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track molecular transformations.
Biology: Employed in metabolic studies to understand biochemical pathways involving nitrogen and carbon atoms.
Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Utilized in the production of specialized chemicals and materials that require precise isotopic compositions.
Mécanisme D'action
The mechanism of action of (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate involves its interaction with specific molecular targets. The isotopically labeled atoms allow researchers to trace the compound’s pathway through various biochemical processes. The azanyl groups can interact with enzymes and receptors, influencing their activity and providing insights into their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2,4-bis(azanyl)-4-oxobutanoic acid: Lacks isotopic labeling, making it less useful for tracing studies.
(2R)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid: Similar structure but without the 13C labeling.
(2R)-2,4-bis(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid: Contains 13C labeling but not 15N.
Uniqueness
The unique combination of 15N and 13C labeling in (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate makes it particularly valuable for detailed isotopic studies. This dual labeling allows for more comprehensive tracking of the compound’s behavior in complex systems, providing insights that are not possible with singly labeled compounds.
Propriétés
Formule moléculaire |
C4H10N2O4 |
|---|---|
Poids moléculaire |
156.09 g/mol |
Nom IUPAC |
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clé InChI |
RBMGJIZCEWRQES-JHNWLSTGSA-N |
SMILES isomérique |
[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2].O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















